molecular formula C19H22N2O4 B6902715 N-[(3-hydroxyoxolan-3-yl)methyl]-2-(2-methoxyanilino)benzamide

N-[(3-hydroxyoxolan-3-yl)methyl]-2-(2-methoxyanilino)benzamide

Cat. No.: B6902715
M. Wt: 342.4 g/mol
InChI Key: ZXMUURJKBNKCTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-hydroxyoxolan-3-yl)methyl]-2-(2-methoxyanilino)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a methoxyaniline group and a hydroxyoxolan moiety, which contributes to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-2-(2-methoxyanilino)benzamide typically involves multi-step organic reactionsThe hydroxyoxolan moiety is then attached via a series of condensation reactions under controlled conditions, often involving catalysts to enhance the reaction efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting these parameters is common to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N-[(3-hydroxyoxolan-3-yl)methyl]-2-(2-methoxyanilino)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are crucial in determining the reaction pathway and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound .

Scientific Research Applications

N-[(3-hydroxyoxolan-3-yl)methyl]-2-(2-methoxyanilino)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[(3-hydroxyoxolan-3-yl)methyl]-2-(2-methoxyanilino)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and compounds containing methoxyaniline or hydroxyoxolan groups. Examples include:

Uniqueness

What sets N-[(3-hydroxyoxolan-3-yl)methyl]-2-(2-methoxyanilino)benzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and functionality .

Properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-2-(2-methoxyanilino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-24-17-9-5-4-8-16(17)21-15-7-3-2-6-14(15)18(22)20-12-19(23)10-11-25-13-19/h2-9,21,23H,10-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMUURJKBNKCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=CC=CC=C2C(=O)NCC3(CCOC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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